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Evaluating ATTO 647: A Comparative Guide for
Super-Resolution Microscopy
For researchers, scientists, and drug development professionals venturing into the nanoscale

world, the choice of fluorophore is paramount to achieving high-fidelity super-resolution

images. This guide provides an objective evaluation of ATTO 647, a popular red-emitting

fluorescent dye, across three major super-resolution techniques: Stochastic Optical

Reconstruction Microscopy (STORM), Stimulated Emission Depletion (STED) microscopy, and

Structured Illumination Microscopy (SIM). We present a compilation of experimental data,

detailed methodologies, and visual workflows to aid in your experimental design and

fluorophore selection.

Performance Overview
ATTO 647 and its structurally similar variant, ATTO 647N, have gained prominence in the

super-resolution community due to their exceptional brightness, high photostability, and good

water solubility.[1][2] These characteristics make them robust probes for imaging subcellular

structures with nanoscale precision. While often compared to other popular red dyes like Alexa

Fluor 647 and Cy5, ATTO 647 exhibits distinct photophysical properties that can be

advantageous for specific super-resolution applications.
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To facilitate an objective assessment, the following tables summarize key performance metrics

of ATTO 647 and comparable fluorophores in different super-resolution modalities. It is

important to note that these values can be influenced by the specific experimental setup, buffer

conditions, and biological sample.

Table 1: Photophysical Properties of Red Fluorophores

Property ATTO 647 ATTO 647N
Alexa Fluor
647

Cy5

Excitation Max

(nm)
645[3] 649 650 649

Emission Max

(nm)
669[3] 669 665 670

Molar Extinction

Coefficient

(M⁻¹cm⁻¹)

120,000[3] 150,000[4] ~250,000 ~250,000

Quantum Yield 0.20[3] 0.65[5] 0.33 0.28

Table 2: Performance in dSTORM

Parameter ATTO 647N Alexa Fluor 647 Cy5

Mean Photon Count

per Switching Event

Moderate Quality

Image[3]

~3,823 (in MEA buffer)

[3]

~4,254 (in MEA buffer)

[3]

On/Off Duty Cycle Low[3] Low (~0.001)[3] High

Photostability

(Survival Fraction)

Lower than Alexa 647

in MEA, better in

βME[3]

High[3] High[3]

Recommended

Imaging Buffer

GLOX with β-

mercaptoethanol

(βME)[3]

GLOX with MEA or

βME[3][6]

GLOX with MEA or

βME[3]
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Table 3: Performance in STED Microscopy

Parameter ATTO 647N Alexa Fluor 647

Photostability under STED

illumination

High, allows for multiple

acquisitions[7]
Prone to photobleaching

Photon Count before

Bleaching (Confocal)
~55,000 photons[8] N/A

Achievable Resolution ~50 nm[9] N/A

Suitability for Live-Cell STED
Excellent, high brightness and

photostability[10]
Limited by photostability

Table 4: Performance in SIM

Parameter ATTO 647N Alexa Fluor 647

Photostability
High, suitable for the multiple

exposures required in SIM[11]

Good, but can be a limiting

factor[12]

Brightness
High, contributes to good

signal-to-noise ratio[11]
High[12]

Suitability for Live-Cell SIM
Demonstrated for long-term

imaging[11]

Commonly used, but

phototoxicity can be a concern

Achievable Resolution ~90 nm in live cells[11] ~110 nm[13]

Experimental Protocols and Methodologies
Detailed and optimized protocols are crucial for successful super-resolution imaging. Below are

representative protocols for utilizing ATTO 647 in dSTORM, STED, and SIM.

dSTORM Imaging Protocol with ATTO 647N
This protocol is adapted for fixed-cell imaging and emphasizes the critical role of the imaging

buffer in inducing the photoswitching of ATTO 647N.
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1. Immunostaining:

Fix cells with 3% paraformaldehyde (PFA) and 0.1% glutaraldehyde for 10 minutes.

Permeabilize with 0.1% Triton X-100 for 15 minutes.

Block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

Incubate with primary antibody diluted in blocking buffer for 1 hour.

Wash three times with PBS.

Incubate with secondary antibody conjugated to ATTO 647N (or ATTO 647) for 1 hour. To

ensure a high labeling density, using a higher antibody concentration (2 to 5-fold higher than

for conventional microscopy) is often beneficial.[14]

Wash three times with PBS.

Post-fix with 4% PFA for 10 minutes to immobilize the antibodies.

2. Imaging Buffer Preparation (GLOX-βME):

Prepare a stock solution of Buffer B: 50 mM Tris (pH 8.0), 10 mM NaCl, and 10% (w/v)

glucose.

Prepare a GLOX solution containing glucose oxidase and catalase.

Immediately before imaging, add the GLOX solution and β-mercaptoethanol (βME) to Buffer

B. The use of βME is recommended for improved performance of ATTO 647N.[3]

3. Image Acquisition:

Mount the sample on the microscope.

Illuminate the sample with a 647 nm laser to excite ATTO 647N.

The imaging buffer will induce the blinking of the fluorophores.

Acquire a series of 10,000-40,000 frames with a typical exposure time of 20-50 ms.[13]
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A low-power 405 nm laser can be used to reactivate fluorophores that have entered a long-

lived dark state.

STED Microscopy Protocol with ATTO 647N
This protocol is suitable for fixed-cell imaging of densely labeled structures.

1. Sample Preparation:

Grow cells on high-precision glass coverslips (#1.5).

Fix cells using ice-cold methanol for 5 minutes or with 4% PFA for 15 minutes, depending on

the target structure.[9]

Permeabilize if necessary (e.g., with 0.1% Triton X-100 for PFA-fixed cells).

Follow standard immunolabeling procedures as described in the dSTORM protocol, using

ATTO 647N-conjugated secondary antibodies.

Mount the coverslip in a suitable mounting medium with a refractive index matching the

immersion oil (e.g., 1.518).[15]

2. Image Acquisition:

Use a STED microscope equipped with an excitation laser (e.g., 640 nm) and a depletion

laser with a donut-shaped beam (e.g., 775 nm).

The excitation laser excites the ATTO 647N fluorophores.

The STED laser de-excites fluorophores at the periphery of the excitation spot, effectively

narrowing the point spread function.

Scan the sample to reconstruct the super-resolved image.

The resolution can be tuned by adjusting the intensity of the STED laser.[16]

SIM Protocol with ATTO 647N
This protocol is applicable for both fixed and live-cell imaging.
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1. Sample Preparation:

For fixed cells, follow the immunostaining protocol as described for dSTORM, using ATTO
647N-conjugated antibodies.

For live-cell imaging, ATTO 647N has been shown to be effective for labeling mitochondria.

[11] Incubate live cells with ATTO 647N NHS ester (1.5 µM) for 30 minutes.[10]

Mount the sample in an appropriate imaging medium. For live-cell imaging, use a suitable

live-cell imaging solution.

2. Image Acquisition:

Use a SIM microscope that projects a series of patterned illumination stripes onto the

sample.

Acquire a set of raw images with the illumination pattern rotated and shifted for each focal

plane.

The high photostability of ATTO 647N is advantageous as SIM requires multiple raw images

to be acquired.[11]

Process the raw data using a reconstruction algorithm to generate the final super-resolution

image.

Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in

each super-resolution technique.

Sample Preparation Imaging

Cell Fixation & Permeabilization Blocking Primary Antibody Incubation ATTO 647N Secondary Ab Incubation Post-Fixation Add dSTORM Imaging Buffer Image Acquisition (10k-40k frames) Image Reconstruction

Click to download full resolution via product page
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dSTORM experimental workflow.

Sample Preparation
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STED Depletion Laser (e.g., 775 nm)

Sample Preparation Imaging

Labeling with ATTO 647N (Fixed or Live) Mounting Patterned Light Illumination Acquire Raw Images (multiple angles/phases) Computational Reconstruction

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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